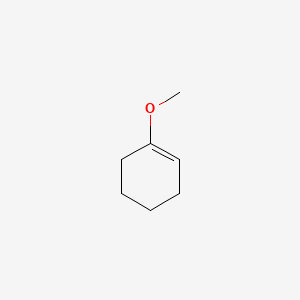

1-Methoxycyclohexene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFQGYWRFABYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239269 | |

| Record name | Cyclohexene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-57-7 | |

| Record name | Cyclohexene, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931-57-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methoxycyclohexene and Its Derivatives

Regioselective and Stereoselective Synthesis of 1-Methoxycyclohexene

The synthesis of this compound from non-aromatic precursors, primarily cyclohexanone (B45756), is a foundational method in organic chemistry. Due to the symmetrical nature of cyclohexanone, the formation of the enol or enolate intermediate can only lead to one regioisomer, making the synthesis inherently regioselective. The primary challenge lies in controlling the reaction conditions to favor O-alkylation over C-alkylation and to prevent side reactions. Advanced methods focus on catalyst development and process optimization to ensure high yields of the desired enol ether.

One effective strategy involves a two-step process: first, the conversion of cyclohexanone to its corresponding dimethyl ketal, 1,1-dimethoxycyclohexane (B1328912), followed by the controlled elimination of one molecule of methanol (B129727) to form the enol ether. lookchem.comchemdad.com

Catalyst choice is pivotal in directing the synthesis of this compound, both in direct O-alkylation of cyclohexanone enolates and in the elimination reaction of 1,1-dimethoxycyclohexane.

For the direct O-alkylation route, the reaction is highly sensitive to the nature of the cation and solvent. While C-alkylation is often the thermodynamically favored pathway in solution, gas-phase studies have shown that enolate anions of cyclohexanone react with methylating agents to give exclusively the O-alkylation product, this compound. researchgate.net In solution, achieving high selectivity for O-alkylation requires careful selection of the base and solvent system to minimize competing C-alkylation. msu.edu

In the ketal elimination route, acid catalysts are commonly employed. The synthesis of 1,1-dimethoxycyclohexane from cyclohexanone and methanol can be catalyzed by iodine or strongly acidic ion-exchange resins. lookchem.comgoogle.com The subsequent elimination of methanol from 1,1-dimethoxycyclohexane to yield this compound can be achieved using catalysts such as benzoyl chloride in the presence of quinoline (B57606). lookchem.com This method provides a controlled, high-yield pathway to the final product.

Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring product purity.

In the formation of enolates from ketones for subsequent alkylation, the choice of base, temperature, and solvent determines the outcome. The use of a weaker base, such as potassium tert-butoxide, can generate an equilibrium mixture of enolates, whereas stronger bases like lithium diisopropylamide (LDA) at low temperatures can form the kinetically favored enolate. msu.edu For symmetrical ketones like cyclohexanone, the primary goal is to create conditions that favor reaction at the oxygen atom of the enolate.

For the synthesis proceeding through the 1,1-dimethoxycyclohexane intermediate, the optimization focuses on two distinct stages.

Ketal Formation: The reaction of cyclohexanone with an excess of methanol, catalyzed by an acid like methanolic HCl or an ion-exchange resin, is an equilibrium-controlled process. google.com To drive the reaction toward the ketal product, conditions are optimized by using a large molar excess of methanol (e.g., 10-15:1 ratio of methanol to cyclohexanone) and maintaining low temperatures (0–25 °C). google.com

Methanol Elimination: The conversion of 1,1-dimethoxycyclohexane to this compound requires controlled heating in the presence of a suitable catalyst system. For example, heating with benzoyl chloride and quinoline at temperatures between 60-70 °C has been reported to be effective. lookchem.com

Table 1: Synthesis of 1,1-Dimethoxycyclohexane (Precursor to this compound)

| Precursor | Reagent | Catalyst | Temperature (°C) | Yield | Reference |

| Cyclohexanone | Methanol | I₂ | Not specified | ~90% | lookchem.com |

| Cyclohexanone | Methanol | Acidic ion-exchange resin | 0-25 | 73-74% conversion | google.com |

Synthesis via Partial Hydrogenation of Aromatic Ethers

A significant industrial and laboratory route to this compound involves the partial hydrogenation of anisole (B1667542) (methoxybenzene). This reaction is a key step in the hydrodeoxygenation (HDO) of lignin-derived model compounds. The primary goal is the selective saturation of one double bond in the aromatic ring to form the enol ether, while avoiding complete saturation to methoxycyclohexane or cleavage of the C-O bond. nih.govrsc.org This pathway's success hinges on the design of highly selective catalysts.

The general reaction pathway involves the hydrogenation of anisole to this compound, which can then either be further hydrogenated to methoxycyclohexane and subsequently to cyclohexane (B81311), or be hydrolyzed to cyclohexanone. nih.gov

Palladium-based catalysts are widely studied for the hydrogenation of aromatic compounds. For the selective conversion of anisole, modified palladium catalysts are employed to enhance the yield of the intermediate, this compound.

Standard palladium on carbon (Pd/C) catalysts can facilitate the partial hydrogenation of the anisole ring. nih.gov The reaction pathway is initiated by the Pd-catalyzed hydrogenation to form this compound. nih.gov However, under many conditions, the reaction proceeds to form cyclohexyl methyl ether (methoxycyclohexane) as the main product. nih.gov The selectivity can be steered towards cyclohexanone by using a biphasic system like water/dichloromethane, which promotes the hydrolysis of the initially formed this compound. nih.gov

Research into more selective catalysts has led to the development of modified systems. For instance, palladium-incorporated molybdenum carbide (Pd/α-MoC) catalysts have been explored, though they often favor the direct hydrodeoxygenation to benzene (B151609) over ring hydrogenation. The modification of palladium catalysts with specific ligands or supports is an active area of research to inhibit deep hydrogenation and improve the selectivity towards the desired enol ether intermediate.

Rhodium(0) nanoclusters have emerged as highly effective catalysts for the partial hydrogenation of anisole. Specifically, polyoxoanion- and tetrabutylammonium-stabilized Rh(0) nanoclusters have demonstrated record selectivity for the formation of this compound.

Table 2: Catalytic Performance in Anisole Hydrogenation to this compound

| Catalyst | Starting Material | Key Product(s) | Selectivity to this compound | Yield of this compound | Reference |

| Rh(0) Nanoclusters | Anisole | This compound, Methoxycyclohexane | 30% | up to 8% | lookchem.com, nih.gov |

| 5% Rh/Al₂O₃ | Anisole | Methoxycyclohexane, this compound | Lower than Rh(0) nanoclusters | 4.7-fold lower than Rh(0) nanoclusters | lookchem.com, nih.gov |

| Ru/MCM-41 | Anisole | This compound, Toluene (B28343) | 51% (to this compound) | Not specified (70% conversion) | rsc.org |

A primary challenge in the synthesis of this compound via anisole hydrogenation is preventing subsequent reactions, such as over-hydrogenation to methoxycyclohexane or cyclohexane, and hydrodeoxygenation to benzene or phenol (B47542).

Several strategies are employed to enhance selectivity:

Catalyst Selection: The choice of metal is critical. While palladium is effective, it can promote deep hydrogenation. nih.gov Rhodium nanoclusters have shown higher selectivity for the partial hydrogenation product. lookchem.comnih.gov Ruthenium-based catalysts, such as Ru supported on mesoporous silica (B1680970) (MCM-41), have also been shown to produce this compound with significant selectivity (51%) at 130 °C, though selectivity can shift towards other products like toluene at different temperatures. rsc.org

Support and Promoter Effects: The interaction between the metal catalyst and its support material can influence the reaction pathway. Bifunctional catalysts with both metal and acid sites can be tuned to control the reaction network. For example, in Pt/(Al)-SBA-15 systems, the metal sites handle the initial ring hydrogenation, while the acid sites on the support promote subsequent reactions. By carefully balancing this synergy, the desired product distribution can be targeted.

Reaction Conditions: Temperature and pressure are key variables. For the Ru/MCM-41 catalyst, increasing the temperature was found to increase the selectivity towards this compound relative to toluene. rsc.org Operating under milder conditions (lower temperature and pressure) generally helps to stop the reaction at the partially hydrogenated intermediate.

Solvent Systems: The use of specific solvent systems, such as the H₂O/CH₂Cl₂ biphasic system with Pd/C, can be used to trap the intermediate. In this case, the this compound is hydrolyzed to cyclohexanone as it is formed, preventing its further hydrogenation. nih.gov

By carefully controlling these parameters, researchers can mitigate undesirable side reactions and enhance the yield of the target compound, this compound.

Synthesis of Acetal-Modified Polymers Utilizing this compound

This compound serves as a key reagent in the synthesis of acetal-modified polymers, particularly those derived from polysaccharides like dextran (B179266). These polymers are of significant interest due to their pH-responsive properties, which makes them suitable for various biomedical applications.

Dextran, a biocompatible and biodegradable polysaccharide, can be chemically modified through acetalation to create acetalated dextran (Ac-DEX), a pH-sensitive polymer. rsc.orgopenstax.org The integration of this compound, a cyclic enol ether, into the dextran backbone introduces unique structural motifs and properties. rsc.orgrsc.orgresearchgate.netrug.nl

The synthesis is typically performed by reacting dextran with this compound in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), using an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). rsc.orgacs.org The reaction involves the acid-catalyzed addition of the enol ether to the hydroxyl groups of the dextran chain. acs.org This process leads to the formation of both acyclic acetals and cyclic spiro-acetals. rsc.org The reaction with this compound has been noted to be relatively slow compared to other enol ethers. rsc.orgresearchgate.net

The degree of substitution, which is the percentage of hydroxyl groups that have been modified, can be controlled by adjusting the reaction time and the ratio of reactants. This tunability allows for fine-control over the polymer's physicochemical properties, such as its solubility and degradation rate. rsc.org For instance, spirocyclic Ac-DEX polymers become soluble in organic solvents at a lower degree of hydroxyl substitution (20–40%) compared to traditional Ac-DEX, which requires over 70% substitution. rsc.org

Table 1: Parameters for Dextran Acetalation with this compound

| Parameter | Description | Reference |

|---|---|---|

| Polysaccharide | Dextran from Leuconostoc mesenteroides | acs.org |

| Reagent | This compound | rsc.orgacs.org |

| Solvent | Dimethyl sulfoxide (DMSO) | acs.org |

| Catalyst | Acid catalyst (e.g., pyridinium p-toluenesulfonate) | rsc.orgacs.org |

| Reaction Product | Spirocyclic acetal-modified dextran (SpAc6-Dex) | acs.org |

The use of cyclic enol ethers, including 1-methoxycyclopentene, this compound, and 1-methoxycycloheptene, leads to the formation of spiralcyclic Ac-DEX (SpAc-Dex). rsc.orgrsc.orgresearchgate.netrug.nlresearchgate.net This specific modification involves the creation of spirocyclic acetal (B89532) structures along the dextran backbone. rsc.org

The synthesis of SpAc-Dex is achieved by reacting dextran with the chosen cyclic enol ether in the presence of an acid catalyst. acs.org The reaction kinetics and the resulting polymer properties are highly dependent on the ring size of the enol ether. rsc.org While the reactions with five- and seven-membered ring enol ethers show fast formation of acyclic acetals followed by a gradual conversion to cyclic acetals, the reaction with this compound (a six-membered ring) is comparatively slow. rsc.orgresearchgate.net In the case of this compound, a high coverage of acyclic acetals is maintained throughout the reaction, with a slow increase in cyclic acetal substitution. rsc.org

The hydrophobicity conferred by the cyclic acetals means that SpAc-Dex polymers become insoluble in water and soluble in organic solvents at substitution levels of 20-40%. rsc.org This is a significant difference from Ac-DEX prepared with acyclic enol ethers like 2-methoxypropene, which requires much higher substitution levels (>70%) to achieve organic solubility. rsc.org

Table 2: Comparison of Cyclic Enol Ethers in Spiralcyclic Ac-DEX Synthesis

| Enol Ether | Ring Size | Resulting Polymer | Reaction Kinetics | Reference |

|---|---|---|---|---|

| 1-Methoxycyclopentene | 5-membered | SpAc5-Dex | Fast initial acyclic acetal formation, then gradual conversion to cyclic acetals. | rsc.orgacs.org |

| This compound | 6-membered | SpAc6-Dex | Relatively slow reaction; high acyclic acetal coverage maintained with slow increase in cyclic acetals. | rsc.orgacs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of commodity and specialty chemicals, including this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A key goal in green chemistry is the reduction or elimination of volatile and toxic organic solvents. While specific solvent-free methods for the commercial production of this compound are not widely documented, related green synthesis strategies are instructive. For instance, solvent-free oxidation of alcohols to ketones, a fundamental transformation, can be achieved by mixing the alcohol with an oxidizing agent like pyridinium chlorochromate (PCC) in a mortar, demonstrating the feasibility of such approaches. thieme-connect.de Another trend is the use of benign solvent systems. The transformation of anisole to cyclohexanone, which proceeds via a this compound intermediate, has been effectively carried out in a water/dichloromethane binary solvent system, highlighting the crucial role of water in generating the desired ketone. nih.gov These examples suggest that future synthetic routes for this compound and its precursors could be designed to minimize solvent use, potentially through mechanochemical methods or by using water as a reaction medium. nih.govvulcanchem.com

The development of sustainable catalytic systems is paramount for the green production of this compound. A promising route is the partial hydrogenation of anisole (methoxybenzene), a compound derivable from biomass lignin (B12514952). nih.govacs.org This reaction can yield this compound, which can then be hydrolyzed to cyclohexanone, a key industrial chemical. nih.gov

Various catalytic systems have been explored for this transformation:

Palladium-based Catalysts: A bromide salt-modified palladium on carbon (Pd/C) catalyst has shown high efficiency in converting anisole to cyclohexanone in a H₂O/CH₂Cl₂ medium, with this compound as a key intermediate. nih.gov This system demonstrates cooperative catalysis where the palladium, bromide salt, and solvent system work together to promote the desired reaction. nih.gov

Rhodium-based Catalysts: Polyoxoanion- and tetrabutylammonium-stabilized Rh(0) nanoclusters have been shown to catalyze the hydrogenation of anisole, displaying a notable 30% selectivity for the partial hydrogenation to this compound under mild conditions. acs.org

Other Noble Metals: Catalysts containing platinum, ruthenium, and iridium supported on materials like SBA-16 silica have also been studied for the hydrodeoxygenation of anisole and related compounds. researchgate.netplymouth.ac.uk These systems can produce methoxycyclohexane and this compound with varying selectivities depending on the metal and reaction conditions. researchgate.net

The use of catalysts derived from earth-abundant metals and the application of biocatalysts represent future directions for enhancing the sustainability of these processes. cas.org

Table 3: Catalytic Systems for the Synthesis of this compound from Anisole

| Catalyst System | Key Features | Product Selectivity | Reference |

|---|---|---|---|

| Bromide salt-modified Pd/C | Works in H₂O/CH₂Cl₂ medium; promotes hydrolysis of the enol ether intermediate. | High yield (96%) of cyclohexanone via this compound. | nih.gov |

| Rh(0) nanoclusters | Well-characterized, soluble nanocluster catalyst; operates under mild conditions. | Up to 30% selectivity for this compound. | acs.org |

Reaction Mechanisms and Pathways of 1 Methoxycyclohexene Transformations

Mechanistic Studies of Electrophilic Additions to 1-Methoxycyclohexene

Electrophilic additions to this compound proceed via mechanisms that are heavily influenced by the electronic effects of the methoxy (B1213986) group. This substituent directs the regioselectivity of the addition and stabilizes key intermediates.

In acidic environments, the initial step in the reaction of this compound is the protonation of the carbon-carbon double bond. stackexchange.comechemi.com This electrophilic attack can, in theory, occur at either carbon of the double bond. However, protonation occurs preferentially at the carbon atom not bearing the methoxy group. stackexchange.com This regioselectivity leads to the formation of a tertiary carbocation, where the positive charge is on the carbon atom bonded to the methoxy group.

This specific carbocation is significantly stabilized by resonance. stackexchange.comstackexchange.com The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized to share the positive charge, effectively creating a more stable oxonium ion resonance contributor. stackexchange.comstackexchange.com This delocalization greatly increases the stability of this carbocation intermediate compared to the secondary carbocation that would be formed if protonation occurred at the other carbon. stackexchange.com

The principles of carbocation stability directly govern the regioselectivity observed in hydrohalogenation reactions of this compound. According to Markovnikov's rule, in the addition of a hydrogen halide (HX) to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has the greater number of hydrogen atoms, while the halide adds to the carbon that is more substituted. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the proton (H+) from the hydrogen halide adds to the C2 carbon of the cyclohexene (B86901) ring, leading to the formation of the more stable, resonance-stabilized tertiary carbocation at C1. pressbooks.pubchemistrysteps.com The subsequent nucleophilic attack by the halide ion (X-) occurs at this electron-deficient C1 carbon. This results in the formation of a 1-halo-1-methoxycyclohexane as the major product. The reaction is thus highly regioselective, a direct consequence of the thermodynamically favored carbocation intermediate. masterorganicchemistry.comchemistrysteps.com

In the presence of water and an acid catalyst, the stabilized carbocation intermediate formed from the protonation of this compound is attacked by a water molecule, a weak nucleophile. stackexchange.comechemi.com This nucleophilic attack results in the formation of a protonated hemiacetal. libretexts.orgkhanacademy.org

Halogenation Reactions of this compound

Halogenation reactions of this compound introduce halogen atoms across the double bond and can lead to the formation of various functionalized cyclohexanes, including halohydrins and epoxides.

The reaction of this compound with N-bromosuccinimide (NBS) in an aqueous medium is a classic example of halohydrin formation. dtic.milcdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction proceeds via an initial electrophilic attack of a bromonium ion (Br+) source, generated from NBS, on the double bond. This leads to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comyoutube.com

The subsequent step involves the nucleophilic attack of a water molecule on one of the carbons of the bromonium ion. masterorganicchemistry.com This attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition. masterorganicchemistry.comyoutube.com Due to the electronic influence of the methoxy group, the attack of water is regioselective, preferentially occurring at the more substituted carbon (the one bearing the methoxy group), which can better stabilize a partial positive charge. youtube.com This leads to a mixture of stereoisomeric bromohydrins.

A study on the reaction of this compound-2 with aqueous N-bromosuccinimide reported the formation of a mixture of three isomeric bromohydrins in the relative proportions of 1:10:4. cdnsciencepub.comresearchgate.netcdnsciencepub.com

| Isomeric Bromohydrin | Relative Proportion |

| 1α-methoxy-2α-hydroxy-3β-bromocyclohexane | 1 |

| 1α-methoxy-2α-bromo-3β-hydroxycyclohexane | 10 |

| 1α-methoxy-2β-bromo-3α-hydroxycyclohexane | 4 |

This interactive data table is based on research findings from the reaction of this compound-2 with aqueous N-bromosuccinimide. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The bromohydrins formed from the reaction of this compound with NBS can be converted into epoxides upon treatment with a base, such as aqueous sodium hydroxide (B78521). dtic.milcdnsciencepub.comresearchgate.netcdnsciencepub.com The base deprotonates the hydroxyl group of the bromohydrin, forming an alkoxide. This is followed by an intramolecular Williamson ether synthesis, where the alkoxide acts as a nucleophile and displaces the adjacent bromide ion in an SN2 reaction, leading to the formation of an epoxide ring. khanacademy.org

The reaction of the stereoisomeric bromohydrin mixture with aqueous sodium hydroxide yields a mixture of 1β-methoxy-2α,3α-epoxycyclohexane and 1α-methoxy-2α,3α-epoxycyclohexane in a 3:1 ratio. dtic.milcdnsciencepub.comresearchgate.net

These epoxides can undergo subsequent ring-opening reactions. youtube.comyoutube.com Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com A nucleophile then attacks one of the carbons of the epoxide. In unsymmetrical epoxides, the nucleophilic attack generally occurs at the more substituted carbon, which can better accommodate the partial positive charge that develops in the transition state. youtube.comchemistrysteps.com The stereochemistry of the ring-opening is typically anti, meaning the nucleophile attacks from the side opposite to the epoxide oxygen. chemistrysteps.com For instance, the action of hydrobromic acid on the stereoisomeric 1-methoxy-2,3-epoxycyclohexanes leads to the formation of specific bromohydrins through a trans-diaxial ring opening. cdnsciencepub.com

Electronic and Steric Factors Influencing Product Distribution

The distribution of products in chemical transformations of this compound is significantly governed by a combination of electronic and steric factors. These factors dictate the regioselectivity and stereoselectivity of reactions, particularly in electrophilic additions to the double bond.

Electronic Factors: The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect (or mesomeric effect), where the lone pairs on the oxygen atom can be delocalized into the π-system of the double bond. This electronic effect plays a crucial role in determining the outcome of electrophilic addition reactions. For instance, in the addition of a protic acid like hydrogen bromide (HBr), the proton (H⁺) acts as the electrophile. The initial step involves the protonation of the double bond to form a carbocation intermediate. Two possible carbocations can be formed:

Protonation at C2 (the carbon atom not attached to the methoxy group) results in a tertiary carbocation at C1, which is stabilized by the resonance-donating effect of the adjacent methoxy group. The oxygen's lone pair can delocalize to form an oxonium ion, effectively stabilizing the positive charge.

Protonation at C1 (the carbon atom bearing the methoxy group) leads to a secondary carbocation at C2, which lacks this additional resonance stabilization.

Due to the superior stability of the resonance-stabilized tertiary carbocation, the reaction proceeds preferentially through this intermediate. stackexchange.com This principle is an extension of Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. dalalinstitute.comlibretexts.org In the case of this compound, the electronic effect of the methoxy group is the dominant factor directing the regioselectivity. libretexts.orgyoutube.com

Steric Factors: Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can affect the rate and outcome of a reaction. While electronic effects are often dominant in reactions of this compound, steric factors can also influence the product distribution, especially when bulky reagents or substituted derivatives of this compound are involved. For example, the approach of a bulky electrophile to the double bond may be hindered by the cyclohexyl ring's conformation or by substituents on the ring. In such cases, the electrophile may preferentially attack the less sterically hindered face of the double bond, influencing the stereochemistry of the product. The interplay between electronic and steric effects determines the final product ratio, with electronic effects generally guiding the regioselectivity and steric effects influencing the stereochemical outcome. purechemistry.org

Hydrodeoxygenation (HDO) Pathways Involving this compound

This compound is a relevant intermediate in the hydrodeoxygenation (HDO) of lignin-derived bio-oils, which are rich in methoxy-substituted aromatic compounds like anisole (B1667542) and guaiacol. HDO is a crucial upgrading process that involves the removal of oxygen to produce high-grade hydrocarbon fuels.

The hydrodeoxygenation of bio-oil components, including intermediates like this compound, is typically carried out using heterogeneous catalysts under hydrogen pressure. Bimetallic sulfide (B99878) catalysts, particularly those containing nickel and molybdenum (NiMo) supported on high-surface-area materials like alumina (B75360) (Al₂O₃), are widely used. mdpi.com These catalysts are effective in cleaving carbon-oxygen bonds.

Noble metal catalysts, such as platinum (Pt) and ruthenium (Ru) supported on carbon or metal oxides, are also highly active for HDO. rsc.orgrsc.org For instance, NiMo catalysts supported on acidic materials like Nb₂O₅ have shown high efficiency in the HDO of phenol (B47542) to produce cyclohexane (B81311). The acidic support can facilitate dehydration reactions, while the metal sites are active for hydrogenation. Bimetallic NiMo catalysts derived from metal-organic frameworks (MOFs) have also been investigated for the HDO of guaiacol, a common component of bio-oil. mdpi.commdpi.com The choice of catalyst and support material can significantly influence the reaction pathway and the selectivity towards desired products.

During the HDO process, this compound can be transformed into various cyclohexane derivatives. The reaction typically proceeds through a series of hydrogenation and deoxygenation steps. The double bond in this compound is readily hydrogenated in the presence of an active catalyst and hydrogen to form methoxycyclohexane.

Further reaction of methoxycyclohexane involves the cleavage of the C-O bond. This can occur through two primary pathways:

Hydrogenolysis: The direct cleavage of the C-O bond, resulting in the formation of cyclohexane and methanol (B129727).

Hydrolysis followed by hydrogenation: In the presence of water, which is often present in bio-oil or produced during the HDO process, methoxycyclohexane can be hydrolyzed to cyclohexanol (B46403). The resulting cyclohexanol is then further deoxygenated to cyclohexane.

The final product distribution depends on the catalyst, reaction temperature, and hydrogen pressure. For example, Pt-based catalysts are known to be effective for the dehydrogenation of methylcyclohexane, and conversely, under HDO conditions, they are effective for hydrogenation reactions leading to cyclohexane. rsc.org Similarly, NiMo-based catalysts have been shown to convert phenol to cyclohexane with high selectivity.

The selectivity of the HDO of this compound towards either the partially deoxygenated intermediate, methoxycyclohexane, or fully deoxygenated aliphatic hydrocarbons like cyclohexane is a critical aspect of the upgrading process. Achieving high selectivity for a specific product is dependent on the catalyst properties and reaction conditions.

The formation of methoxycyclohexane is an intermediate step in the complete deoxygenation to cyclohexane. Milder reaction conditions (lower temperature and pressure) and less active catalysts may favor the accumulation of methoxycyclohexane. Conversely, more severe conditions and highly active catalysts, such as sulfided NiMo or noble metal catalysts, promote the complete removal of the methoxy group to yield cyclohexane. researchgate.net The acidity of the catalyst support can also play a role; for example, a higher acidity in NiMo/alumina catalysts has been correlated with enhanced HDO activity. mdpi.com The choice of catalyst can steer the reaction towards the desired product; for instance, bimetallic PtRu-C catalysts have shown high selectivity towards cyclohexane in the electrochemical HDO of phenol. rsc.org

Gas-Phase Elimination Kinetics of Related Compounds Yielding this compound

The gas-phase elimination of esters to form alkenes is a classic example of a pericyclic reaction, specifically a syn-elimination. This reaction is believed to proceed through a concerted, six-membered cyclic transition state. mit.edu In the case of a hypothetical precursor like cis-2-methoxycyclohexyl acetate (B1210297), the acetate group would act as the leaving group, and a hydrogen atom from an adjacent carbon would be abstracted by the carbonyl oxygen of the acetate group.

The reaction follows first-order kinetics, as it is a unimolecular process. nist.gov The rate of the reaction is dependent on the stability of the transition state. For the elimination to occur, the hydrogen atom to be eliminated and the leaving group must be in a syn-coplanar arrangement. In the context of a cyclohexane ring, this stereochemical requirement means that the reaction must proceed through a specific conformation.

The transition state involves the simultaneous breaking of the C-H and C-O bonds and the formation of the C=C double bond, a C=O double bond in the resulting acetic acid, and an O-H bond. The analysis of the transition state for such reactions often involves computational chemistry to determine the activation energy and the geometry of the transition state. The stability of this transition state is influenced by both steric and electronic factors. For instance, substituents on the cyclohexane ring can affect the stability of the developing double bond and can sterically hinder the formation of the cyclic transition state. The principles of bimolecular elimination (E2) reactions, which favor an anti-periplanar arrangement of the leaving group and the abstracted proton, also provide insight into the stereochemical requirements of elimination reactions in cyclic systems. libretexts.orglibretexts.orgmasterorganicchemistry.com

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those involving the formation and transformation of this compound. These theoretical studies provide valuable insights into transition state geometries, activation energies, and thermodynamic parameters that are often difficult to determine experimentally.

Formation of this compound via Gas-Phase Elimination

A significant area of computational investigation has been the unimolecular gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912), which yields this compound and methanol. Theoretical calculations have been instrumental in understanding the mechanism of this reaction.

Detailed studies have employed various DFT functionals, such as B3LYP, MPW1PW91, and PBE, with basis sets like 6-31G(d,p) and 6-31G++(d,p) to model this transformation. mdpi.com The computational results corroborate experimental findings that the reaction proceeds via a concerted and moderately asynchronous four-membered cyclic transition state. mdpi.com

In this transition state, the C-O bond is significantly elongated while the Cβ-H bond is stretched to a lesser degree compared to the reactant molecule. This geometry indicates an asynchronic process with some charge separation in the transition state. mdpi.com The calculated activation energy and enthalpy of activation at the PBE/6-31G(d,p) level of theory show good agreement with the experimental values, lending strong support to the proposed mechanism. mdpi.com

The table below summarizes the comparison between experimental and calculated activation parameters for the gas-phase elimination of 1,1-dimethoxycyclohexane.

| Parameter | Experimental Value (kJ mol⁻¹) | Calculated Value (PBE/6-31G(d,p)) (kJ mol⁻¹) | Methodology |

|---|---|---|---|

| Activation Energy (Ea) | 193.9 ± 1.0 | 195.9 | DFT Calculation |

Hydrolysis of this compound: A Mechanistic Overview

While specific DFT calculations detailing the complete energy profile for the hydrolysis of this compound are not extensively documented in dedicated computational studies, the general mechanism for the acid-catalyzed hydrolysis of enol ethers is well-established. This reaction is a fundamental transformation of this compound. The pathway involves:

Protonation: The reaction initiates with the protonation of the carbon-carbon double bond. The presence of the methoxy group directs the proton to the carbon atom not bearing the oxygen, which leads to a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the carbocation.

Hemiacetal Formation: This attack forms a hemiacetal intermediate after the loss of a proton.

Decomposition: Under acidic conditions, the hemiacetal is unstable and readily decomposes to yield cyclohexanone (B45756) and methanol.

Computational studies on analogous systems, such as the acid-catalyzed cleavage of other aryl-ether linkages, support the formation of enol-ether intermediates and their subsequent hydration. acs.org For instance, DFT calculations on lignin (B12514952) model compounds show that the formation of an enol-ether intermediate is a key step, followed by hydration at the β-carbon. acs.org Although these systems are more complex, the fundamental steps of protonation and nucleophilic attack on the enol ether moiety are consistent with the expected pathway for this compound. Future computational studies specifically focused on the hydrolysis of this compound would be valuable to precisely quantify the activation barriers and characterize the transition states for each step of this important transformation.

Advanced Spectroscopic and Analytical Characterization of 1 Methoxycyclohexene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. For derivatives of 1-methoxycyclohexene, both proton (¹H) and carbon-13 (¹³C) NMR are critical for assigning the relative and absolute stereochemistry of substituents on the cyclohexane (B81311) ring.

The reaction of this compound with reagents like N-bromosuccinimide in an aqueous medium results in the formation of halogenated derivatives, specifically bromohydrins. researchgate.netcdnsciencepub.com The precise stereochemistry of these products is crucial for understanding the reaction mechanism. NMR spectroscopy, through the analysis of chemical shifts and coupling constants, allows for the unambiguous assignment of the configuration of these isomers.

For instance, the reaction between this compound and aqueous N-bromosuccinimide yields a mixture of stereoisomeric bromohydrins. researchgate.net The structures of these isomers have been assigned through detailed NMR analysis and chemical correlation. researchgate.net Key products identified include 1α-methoxy-2α-hydroxy-3β-bromocyclohexane, 1α-methoxy-2α-bromo-3β-hydroxycyclohexane, and 1α-methoxy-2β-bromo-3α-hydroxycyclohexane. cdnsciencepub.com The assignment of these configurations relies on comparing their spectra with those of authentic samples prepared through alternative, stereochemically defined routes, such as the ring-opening of specific stereoisomers of 1-methoxy-2,3-epoxycyclohexane with hydrobromic acid. researchgate.net First-order analysis of the 60 Mc.p.s. proton magnetic resonance spectra of acetylated derivatives provides further confirmation of the stereochemical arrangements. researchgate.net

Table 1: Key Halogenated Derivatives of this compound and Methods of Stereochemical Assignment

| Compound Name | Stereochemical Assignment Method | Reference |

|---|---|---|

| 1α-methoxy-2α-hydroxy-3β-bromocyclohexane | Comparison with an authentic sample from epoxide ring-opening; ¹H NMR analysis. | researchgate.netcdnsciencepub.com |

| 1α-methoxy-2α-bromo-3β-hydroxycyclohexane | De-etherification to the corresponding bromodiol and subsequent debromination to trans-1,3-cyclohexanediol; ¹H NMR. | researchgate.net |

| 1α-methoxy-2β-bromo-3α-hydroxycyclohexane | De-etherification to the corresponding bromodiol and subsequent debromination to cis-1,3-cyclohexanediol; ¹H NMR. | researchgate.net |

Beyond assigning static stereochemistry, NMR spectroscopy is a primary tool for investigating the conformational dynamics of substituted cyclohexanes. Low-temperature ¹³C NMR spectroscopy has been effectively used to study the conformational equilibria of methoxyhalohydrins derived from cyclohexene (B86901) systems. cdnsciencepub.com By measuring the relative peak areas of signals corresponding to different conformers at temperatures low enough to slow the ring inversion, the conformational free energies (A-values) of substituents can be determined. cdnsciencepub.com This analysis reveals the energetic preference for a substituent to occupy an axial versus an equatorial position, which is influenced by steric and electronic interactions within the molecule. cdnsciencepub.com

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. pearson.com When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying the products of chemical reactions and assessing their purity.

For this compound, the electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 112, corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern is characteristic of its structure. pearson.com In the analysis of reaction mixtures, MS is crucial for identifying expected products. For example, the acid-catalyzed hydrolysis of this compound yields cyclohexanone (B45756) and methanol (B129727). stackexchange.com GC-MS analysis of the reaction mixture would show a component with a mass spectrum matching that of cyclohexanone.

In the case of the bromohydrin products from the reaction with N-bromosuccinimide, mass spectrometry is instrumental for identification. researchgate.netcdnsciencepub.com The mass spectra of these compounds would exhibit a characteristic isotopic pattern for bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a bromine atom in the molecule and its fragments.

Table 2: Characteristic Mass Spectrometry Data

| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Feature(s) | Reference |

|---|---|---|---|

| This compound | 112.17 | Molecular ion (M⁺) at m/z 112. | nist.govnih.gov |

| Cyclohexanone | 98.14 | Molecular ion (M⁺) at m/z 98. | stackexchange.com |

Chromatographic Techniques for Separation and Quantification of Isomers

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bio-rad.com For the complex product mixtures often resulting from reactions of this compound, preparative chromatography is essential for isolating pure isomers for further characterization.

Vapor Phase Chromatography (VPC), also known as Gas Chromatography (GC), is a technique used to separate chemical compounds that can be vaporized without decomposition. bio-rad.com When used on a larger scale with equipment designed to collect the separated components, it is known as preparative VPC.

This technique has been successfully applied to separate the complex mixture of stereoisomeric bromohydrins produced from the reaction of this compound with aqueous N-bromosuccinimide. researchgate.netcdnsciencepub.com The method allowed for the isolation of three distinct isomeric bromohydrins, which were then individually characterized. cdnsciencepub.com The separation revealed the relative proportions of the major isomers formed in the reaction, providing insight into the stereochemical course and mechanism of the bromohydrination. researchgate.net

Table 3: Isomer Separation by Preparative Vapor Phase Chromatography

| Isolated Isomer | Relative Proportion in Mixture | Reference |

|---|---|---|

| 1α-methoxy-2α-hydroxy-3β-bromocyclohexane | 1 | cdnsciencepub.com |

| 1α-methoxy-2α-bromo-3β-hydroxycyclohexane | 10 | cdnsciencepub.com |

Theoretical and Computational Chemistry Studies of 1 Methoxycyclohexene

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like 1-methoxycyclohexene from a theoretical standpoint. These methods allow for the detailed examination of phenomena that are often difficult or impossible to observe experimentally. mit.edu

Applications of 1 Methoxycyclohexene in Complex Organic Synthesis

1-Methoxycyclohexene as a Building Block in Multi-Step Syntheses

This compound serves as a versatile building block in organic synthesis, primarily functioning as a masked cyclohexanone (B45756). chemdad.comstackexchange.com Its enol ether functionality allows for a range of transformations that are central to the construction of complex molecular architectures. A key reaction is its response to acidic conditions; for instance, treatment with hydrochloric acid yields 1-chloro-1-methoxycyclohexane. chemdad.comopenstax.org This transformation occurs because protonation of the double bond preferentially forms a carbocation stabilized by the adjacent methoxy (B1213986) group through resonance. stackexchange.com

The utility of this compound extends to cycloaddition reactions. In a multi-step synthesis of an isochromanone skeleton, a core structure in some bioactive natural products, a derivative of methoxy cyclohexadiene participated in a thermal Diels-Alder reaction. nih.gov Such cycloadditions are powerful tools for rapidly building molecular complexity. The enol ether can be hydrolyzed under acidic conditions to reveal the cyclohexanone carbonyl group, which can then undergo further reactions. stackexchange.com Additionally, this compound can be generated in situ from other compounds, such as through the elimination reaction of trans-1-bromo-2-methoxycyclohexane, making it an accessible intermediate in synthetic sequences. acs.org These varied reactions underscore its role as a strategic component in multistep synthetic plans, enabling the assembly of substituted cyclohexane (B81311) rings found in numerous target molecules. vapourtec.comqut.edu.au

Enantioselective and Diastereoselective Reactions with this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its application in asymmetric synthesis. Research has demonstrated its participation in stereoselective transformations to construct specific isomers. nih.gov A notable example is the highly diastereoselective three-component coupling reaction involving this compound, methyl pyruvate (B1213749), and a nucleophile like triethylsilane, catalyzed by titanium tetrachloride (TiCl₄). nih.gov

In this reaction, an oxonium ion is formed from this compound and methyl pyruvate. The subsequent nucleophilic attack by triethylsilane occurs with high stereocontrol, leading to the formation of α-hydroxy esters with a quaternary carbon center as a single diastereomer. nih.gov The stereochemistry is rationalized by a transition state model where the methoxy oxygen's lone pair stabilizes the oxonium ion from the axial direction (an anomeric effect). nih.gov While high diastereoselectivity was achieved with related cyclic vinyl ethers, the reaction using this compound with methyl pyruvate and allyltrimethylsilane (B147118) as the nucleophile showed reduced selectivity. nih.gov

The use of chiral auxiliaries represents another strategy to induce stereoselectivity in reactions. researchgate.netsoton.ac.uk While specific examples detailing the use of chiral auxiliaries directly attached to this compound are not extensively documented in the provided sources, the principle is widely applied in organic synthesis to control the formation of chiral molecules. nih.gov The development of catalytic enantioselective reactions, including those involving prochiral carbocation intermediates similar to those formed from this compound, is a major focus in modern organic chemistry. rsc.org

| Reactants | Catalyst / Nucleophile | Product | Diastereomeric Ratio (d.r.) | Reference |

| This compound, Methyl Pyruvate | TiCl₄ / Triethylsilane | α-Hydroxy ester | Not specified, but related reactions yield single isomers | nih.gov |

| This compound, Methyl Pyruvate | TiCl₄ / Allyltrimethylsilane | Allylated α-Hydroxy ester | Low selectivity | nih.gov |

Role in the Synthesis of Pharmaceutical Intermediates

This compound and its derivatives are valuable precursors in the synthesis of intermediates for the pharmaceutical industry. thegoodscentscompany.com The functionalized cyclohexane ring is a common motif in many biologically active compounds. The enol ether of this compound provides a gateway to various substituted cyclohexanes that can serve as key building blocks. For example, related methoxycyclohexane structures are integral to the synthesis of complex molecules with potential therapeutic applications. lookchem.comchemblink.com

One documented application is the use of a methoxy cyclohexadiene derivative in a Diels-Alder reaction to construct an isochromanone skeleton. nih.gov Isochromanones are found in a number of natural products with significant biological activity, making this synthetic route relevant to medicinal chemistry. Furthermore, reactions on the cyclohexene (B86901) scaffold can introduce diverse functionalities. For example, the reaction of this compound-2 with aqueous N-bromosuccinimide leads to stereoisomeric bromohydrins, which are precursors to epoxides and aminocyclohexanols—structures of interest in drug discovery. researchgate.netcdnsciencepub.com The ability to use this compound to build complex, stereochemically defined cyclic systems makes it a useful tool in the synthesis of advanced pharmaceutical intermediates. chemblink.comchemscene.com

Applications in Materials Science for Novel Polymer Architectures

The unique reactivity of this compound has been explored in the field of materials science for the creation of novel polymer architectures. vulcanchem.comresearchgate.net Polymer architecture significantly influences the material's properties, and incorporating different monomers is a key strategy for tailoring these characteristics. gallei-lab.comwhiterose.ac.uk

A specific application involves the synthesis of modified dextrans. In one study, spiralcyclic acetalated dextran (B179266) (Ac-DEX) was synthesized by reacting dextran with various cyclic enol ethers, explicitly including this compound. rsc.org This reaction, catalyzed by pyridinium (B92312) p-toluenesulfonate (PPTS), modifies the hydroxyl groups of the dextran, rendering the resulting polymer soluble in organic solvents and susceptible to acidic hydrolysis. rsc.org This degradability is a desirable feature for applications like drug delivery. mit.edu

| Dextran Reactant | Cyclic Enol Ether | Resulting Polymer | Reference |

| Dextran | 1-Methoxycyclopentene | Spiralcyclic Ac-DEX | rsc.org |

| Dextran | This compound | Spiralcyclic Ac-DEX | rsc.org |

| Dextran | 1-Methoxycycloheptene | Spiralcyclic Ac-DEX | rsc.org |

Furthermore, this compound has been investigated as a potential monomer in alternating ring-opening metathesis polymerization (AROMP). nih.gov In an attempt to create an alternating copolymer with a cyclobutene (B1205218) ester, it was found that this compound did not undergo the desired polymerization under the specific ruthenium-catalyzed conditions used. nih.gov While unsuccessful in this instance, this research provides valuable insight into the reactivity of this compound in polymerization reactions and helps define the scope for its use in creating advanced polymer structures. gallei-lab.comnih.gov

Future Directions and Emerging Research Avenues for 1 Methoxycyclohexene

Development of Novel Catalytic Systems for Targeted Transformations

The development of innovative catalytic systems is crucial for unlocking the full potential of 1-methoxycyclohexene in chemical synthesis. Research in this area is focused on enhancing reaction efficiency, selectivity, and sustainability.

Current research is exploring a variety of catalytic approaches. For instance, polyoxoanion-stabilized Rh(0) nanoclusters have shown promise in the partial hydrogenation of anisole (B1667542) to this compound. acs.orgcapes.gov.br These nanoclusters exhibit higher activity compared to conventional catalysts like 5% Rh/Al2O3. acs.orgcapes.gov.br The addition of proton donors such as water or HBF4·Et2O can influence both the formation of these nanoclusters and their catalytic activity in arene hydrogenation. acs.org Another area of interest is the use of ruthenium catalysts supported on mesoporous silica (B1680970), such as MCM-41 and SBA-15, for the hydrodeoxygenation of anisole, which can yield this compound among other products. researchgate.netresearchgate.net The type of support has been shown to significantly impact the product distribution. researchgate.net

Future work will likely focus on designing catalysts that offer even greater control over the regioselectivity and stereoselectivity of reactions involving this compound. This includes the development of heterogeneous aqua catalytic systems and continuous flow catalytic processes to improve reaction efficiency and environmental friendliness. ims.ac.jp The exploration of bimetallic catalysts, such as Ni-Cu/SiO2 and Ni-Mo/SBA-15, may also lead to improved selectivity towards desired products in hydrodeoxygenation reactions. rsc.org The development of catalysts for hydrogen-free oxygen removal represents a significant challenge and a revolutionary step for biomass processing technologies. scispace.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis and Transformation

| Catalyst System | Support/Ligand | Reactants | Key Products | Reference |

| Rh(0) nanoclusters | Polyoxoanion-stabilized | Anisole, H2 | This compound, Methoxycyclohexane | acs.orgcapes.gov.br |

| Rh/Al2O3 | Alumina (B75360) | Anisole, H2 | This compound, Methoxycyclohexane | acs.orgcapes.gov.br |

| Ru/MCM-41 | Mesoporous Silica | Anisole, H2 | Toluene (B28343), this compound | researchgate.netresearchgate.net |

| Ru/SBA-15 | Mesoporous Silica | Anisole, H2 | Methoxycyclohexane | researchgate.net |

| Ni-Cu/SiO2 | Silica | Anisole, H2 | Methoxycyclohexane, Cyclohexane (B81311) | rsc.org |

| Chiral Phosphoric Acids | BINOL-derived | Monosaccharide-derived diols, this compound | Regioselectively protected saccharides | nih.gov |

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Asymmetric synthesis, the process of selectively producing one enantiomer or diastereomer of a chiral molecule, is of paramount importance. wikipedia.org this compound serves as a valuable precursor for generating chiral derivatives, and research is actively exploring new enantioselective methods.

One promising approach involves the use of chiral catalysts to direct the stereochemical outcome of reactions. For example, chiral phosphoric acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have been successfully employed to catalyze the regioselective acetalization of carbohydrate-derived diols with this compound. nih.govchemrxiv.org The chirality of the catalyst plays a critical role; using different enantiomers of the catalyst can lead to different regioselectivities or a loss of selectivity altogether. nih.gov Immobilized versions of these chiral catalysts have also been developed, allowing for catalyst recycling and reduced catalyst loading. nih.govchemrxiv.org

Future research will likely focus on expanding the scope of asymmetric transformations involving this compound. This could include the development of enantioselective addition reactions to the double bond, as well as the use of chiral auxiliaries to control stereochemistry. wikipedia.org The synthesis of complex natural products and their analogues, where precise control of chirality is essential, will continue to be a driving force in this field. beilstein-journals.org The ultimate goal is to develop highly efficient and versatile methods for producing enantiomerically pure compounds derived from this compound for various applications.

Biomedical and Biotechnological Applications of this compound-Derived Compounds

While research into the direct biological activity of this compound is limited, its derivatives hold significant potential in the biomedical and biotechnological fields. The structural motifs accessible from this enol ether are found in a variety of biologically active molecules.

Compounds derived from this compound are being investigated for a range of therapeutic applications. For example, derivatives of cyclohexene (B86901) have been incorporated into molecules with potential as antifungal and neurotrophic agents. jmb.or.kr The synthesis of paclitaxel-related compounds, which are important anticancer agents, has utilized derivatives of this compound. beilstein-journals.org Furthermore, heterocyclic molecules, which can be synthesized from precursors like this compound, are prevalent in FDA-approved cancer treatments. nih.gov The development of pH-sensitive solubility-switching materials from acetalated dextran (B179266), synthesized using this compound, highlights its potential in drug delivery systems. rsc.orgacs.org These materials are designed to be non-cytotoxic and could be used to create microparticles for controlled drug release. acs.org

Future research will likely focus on the systematic exploration of the biological activities of a wider range of this compound derivatives. This will involve the synthesis of compound libraries and high-throughput screening to identify new lead compounds for drug discovery. The development of novel drug delivery systems based on this compound-derived polymers is another promising avenue. Furthermore, the incorporation of this structural unit into probes for chemical biology studies could help to elucidate complex biological processes. smolecule.com

Table 2: Potential Biomedical and Biotechnological Applications of this compound Derivatives

| Application Area | Example of Derivative/System | Potential Function | Reference |

| Anticancer Agents | Paclitaxel-related compounds | Chemotherapeutic | beilstein-journals.org |

| Antifungal Agents | FK506 derivatives | Inhibition of fungal growth | jmb.or.kr |

| Neurotrophic Agents | FK506 derivatives | Promotion of neuronal survival and growth | jmb.or.kr |

| Drug Delivery | Acetalated dextran microparticles | pH-sensitive drug release | rsc.orgacs.org |

| Cancer Treatment | Heterocyclic molecules | Targeting specific genes, enzymes, and receptors | nih.gov |

Advanced Characterization Techniques for Real-Time Reaction Monitoring

A thorough understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced analytical techniques that allow for real-time monitoring of reactions involving this compound are becoming increasingly important.

In-situ spectroscopic methods, such as ReactIR™ (in-situ Fourier-transform infrared spectroscopy), provide a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.com This technology allows for the direct observation of reactive species, which can be difficult to analyze using traditional off-line methods. mt.com For example, in reactions involving the formation of acid chlorides, ReactIR™ can monitor the stability of the acid chloride intermediate in real-time. mt.com Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for both structural confirmation and reaction monitoring. acs.orgsemanticscholar.org ¹H and ¹³C NMR are used to confirm the purity and structure of this compound and its derivatives.

Future research will likely see the increased application of these and other advanced analytical techniques to study the mechanisms of reactions involving this compound in greater detail. The use of hyphenated techniques, such as GC-MS (Gas Chromatography-Mass Spectrometry), will continue to be important for product identification and quantification. The development of new probes and sensors for in-situ analysis will further enhance the ability to monitor complex reaction mixtures in real-time. Computational studies, such as Density Functional Theory (DFT) calculations, will also play a crucial role in complementing experimental data and providing deeper insights into reaction pathways and transition states. researchgate.net This combined approach will be instrumental in the development of more efficient and selective synthetic methods.

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-Methoxycyclohexene, and how can purity be ensured?

this compound is synthesized via two primary methods:

- Acid-catalyzed etherification : Cyclohexanol or cyclohexene derivatives react with methanol in the presence of sulfuric acid or p-toluenesulfonic acid under reflux .

- Dehydrohalogenation : 1-Bromo-1-methoxycyclohexane undergoes elimination using a strong base (e.g., KOtBu) in anhydrous THF .

Purity Assurance : Characterize via GC-MS for molecular weight confirmation (112.17 g/mol) and NMR to verify the absence of residual solvents or byproducts. Measure refractive index (1.453) and boiling point (162–163°C) against literature values .

Q. Q2. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : H NMR detects methoxy protons (~δ 3.3 ppm) and cyclohexene vinyl protons (δ 5.0–5.5 ppm). C NMR confirms sp carbons (δ 120–130 ppm) and methoxy carbon (δ 50–55 ppm).

- GC-MS : Use a non-polar column (e.g., DB-5) to resolve peaks, with EI-MS showing a molecular ion at m/z 112.

- IR : Look for C-O stretch (~1100 cm) and C=C stretch (~1650 cm) .

Advanced Research: Reaction Mechanisms and Structural Analysis

Q. Q3. What is the reaction mechanism of this compound with dilute HCl, and why does methoxycyclohexane remain inert?

Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis :

Protonation of the double bond forms a carbocation intermediate.

Water attacks the carbocation, leading to ring opening and methanol elimination. The product is cyclohexanol .

Inertness of Methoxycyclohexane : The saturated cyclohexane ring lacks the strained double bond, preventing carbocation formation. Additionally, the methoxy group’s electron-donating effect stabilizes the ether against nucleophilic attack .

Q. Q4. How does the conformational preference of this compound influence its reactivity?

Electron diffraction studies reveal a cis conformation in the gas phase, where the methoxy group aligns with the cyclohexene double bond. This conformation increases steric strain, making the compound more reactive in electrophilic additions (e.g., with HCl) compared to trans-configured analogs. The bond lengths (C=C: 1.333 Å, C-O: 1.364 Å) and angles (C6-C1-C2: 124.2°) further support this strained geometry .

Advanced Applications in Organic Synthesis

Q. Q5. How is this compound utilized in polymer chemistry?

It serves as a cyclic enol ether in synthesizing acetalated dextran (Ac-DEX) derivatives. For example:

- React with dextran and 2-methoxypropene under PPTS catalysis to form spiral-cyclic Ac-DEX nanoparticles. These particles are pH-responsive and used for controlled drug delivery .

Q. Q6. What are the key differences in reactivity between this compound and its structural analogs?

- 1-Methoxycyclohexane : Lacks the double bond, making it unreactive toward electrophiles like HCl .

- 1-Acetylcyclohexene : The electron-withdrawing acetyl group reduces electrophilic addition rates compared to the electron-donating methoxy group .

- Methyl 1-Cyclohexene-1-carboxylate : The ester group directs reactions to the α-position via conjugation, unlike the methoxy group’s inductive effects .

Methodological Considerations for Data Reproducibility

Q. Q7. How can researchers resolve contradictions in reported physical properties of this compound?

Q. Q8. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.